![molecular formula C11H12BF3KNO B1457903 Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate CAS No. 1983205-51-1](/img/structure/B1457903.png)

Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate

Overview

Description

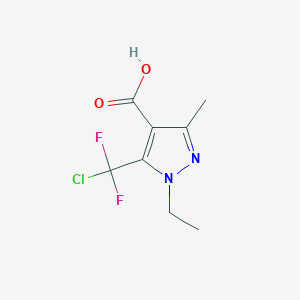

Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate is a boronate compound that is structurally similar to other boronic acids and esters. It has a molecular formula of C11H12BF3KNO and a molecular weight of 281.12 g/mol .

Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also includes a phenyl group attached to the pyrrolidine ring via a carbonyl group, and a trifluoroborate group attached to the phenyl group .Scientific Research Applications

Spectroscopic Characterization and Reactivity

Characterization Techniques

The study by Iramain et al. (2020) on a related compound, potassium 2-phenylacetyl-trifluoroborate (PTFB), utilizes UV-Visible, FT-IR, and FT-Raman spectroscopies for characterization. Theoretical calculations supported by spectroscopic data reveal insights into the solvation energy, bond orders, and reactivity of PTFB in different media, highlighting the compound's ionic characteristics and stability variations between gas phase and aqueous solution (Iramain, Imbarack, Leyton Bongiorno, & Brandán, 2020).

Organocatalysis and Synthesis

Organocatalytic Applications

Miranda et al. (2013) describe the use of potassium fluoride (KF) as a non-covalent support for a carboxylic acid with a pyrrolidine substituent, showcasing its utility in asymmetric Michael addition reactions. The supported catalyst demonstrates good yields and selectivity, illustrating the potential of potassium trifluoroborate derivatives in organocatalysis (Miranda, Lizandara-Pueyo, & Pericàs, 2013).

Synthetic Chemistry

Nucleophilic Addition Reactions

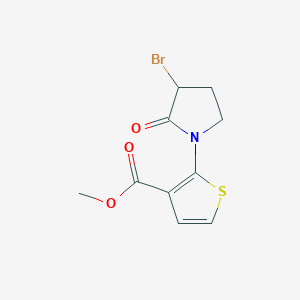

Vieira et al. (2009) report on the stereoselective nucleophilic addition of potassium alkyltrifluoroborates to cyclic N-acyliminium ions, resulting in the formation of 5-substituted-pyrrolidin-2-ones. This reaction demonstrates the versatility of potassium trifluoroborate salts in facilitating the construction of complex organic molecules with good yields and diastereoselectivity (Vieira, Ferreira, Guarezemini, & Stefani, 2009).

Cross-Coupling Reactions

The utility of potassium trifluoroborate salts in cross-coupling reactions is highlighted by Guinchard et al. (2009), who describe their behavior in Pd(0)-catalyzed reactions. These compounds act as nucleophilic partners in cross-coupling, illustrating their potential in the synthesis of complex organic structures, including the total synthesis of N-acyl spermidine (Guinchard, Bugaut, Cook, & Roulland, 2009).

Properties

IUPAC Name |

potassium;trifluoro-[4-(pyrrolidine-1-carbonyl)phenyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BF3NO.K/c13-12(14,15)10-5-3-9(4-6-10)11(17)16-7-1-2-8-16;/h3-6H,1-2,7-8H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBRRMDWGHQMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C(=O)N2CCCC2)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)propanoate hydrochloride](/img/structure/B1457821.png)

![6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1457823.png)

![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B1457835.png)